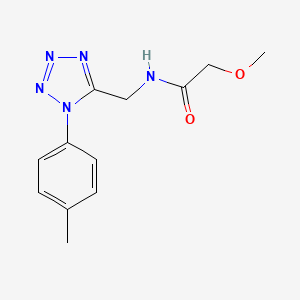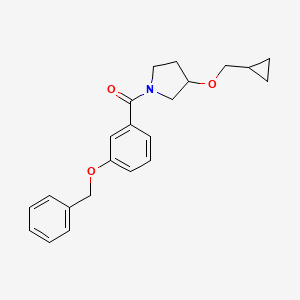
(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyloxy group and a cyclopropylmethoxy group attached to it. These groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the pyrrolidine ring might undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a pyrrolidine ring might influence its solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds similar to "(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone" often focuses on their synthesis and structural elucidation. For example, Huang et al. (2021) detailed the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, highlighting the use of FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside X-ray diffraction for crystallographic analysis. Their research demonstrates the application of density functional theory (DFT) for molecular structure optimization, providing a foundational approach for studying similar complex organic compounds (Huang et al., 2021).
Antimicrobial Activity
Another area of interest is the exploration of antimicrobial properties. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity against standard strains, with methoxy group-containing compounds showing the highest activity (Kumar et al., 2012).
Molecular Electronic Properties
Cojocaru et al. (2013) investigated the molecular structure and electronic properties of a pyridylindolizine derivative, providing insights into the electronic spectra and molecular orbital energy spectra of complex organic molecules. This type of research is critical for understanding the electronic behavior of novel compounds, which can inform their potential applications in materials science or drug design (Cojocaru et al., 2013).
Drug Design and Biological Activity
In drug design and biological activity studies, Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of an aldose reductase inhibitor, showcasing the methodological approaches for creating and evaluating compounds with potential therapeutic effects (Nicolaou et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(23-12-11-21(14-23)26-16-18-9-10-18)19-7-4-8-20(13-19)25-15-17-5-2-1-3-6-17/h1-8,13,18,21H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRZTFFAAZRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
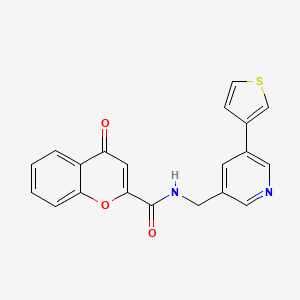
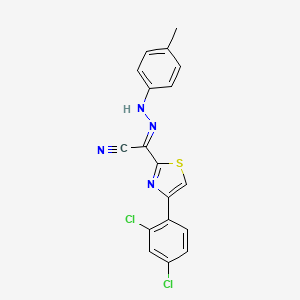
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
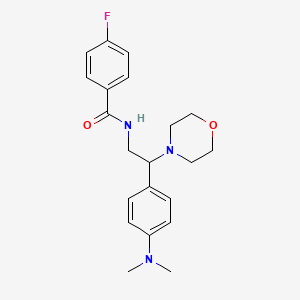
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
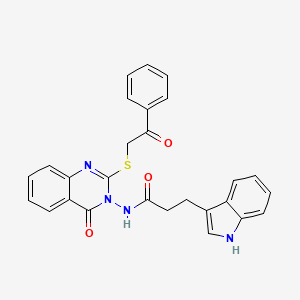

![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)
